molecular formula C10H13NO4 B13991853 (r)-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid

(r)-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid

Cat. No.: B13991853
M. Wt: 211.21 g/mol
InChI Key: QQCREWRPPHIWNL-SSDOTTSWSA-N
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Description

®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is a compound that features an amino group, a propanoic acid backbone, and a benzyl group substituted with two hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The hydroxyl groups can then be introduced through selective hydroxylation reactions. The final step involves deprotection of the amino group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve enantioselective synthesis. Enzymatic methods can be employed to introduce the chiral center with high selectivity, followed by chemical modifications to introduce the benzyl and hydroxyl groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of the hydroxyl groups on the benzyl ring suggests that it may interact with enzymes and receptors involved in oxidative stress responses .

Medicine

In medicine, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzyl ring can participate in hydrogen bonding and redox reactions, influencing the activity of oxidative stress-related pathways. The amino group can form interactions with acidic residues in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.

    3,4-Dihydroxybenzoic acid: Known for its antioxidant properties.

    3,4-Dihydroxyphenylpropionic acid: Exhibits similar antioxidant activities.

Uniqueness

®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid backbone, which allows for a wider range of chemical modifications and biological interactions compared to its analogs. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-2,4,7,12-13H,3,5,11H2,(H,14,15)/t7-/m1/s1

InChI Key

QQCREWRPPHIWNL-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](CN)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(CN)C(=O)O)O)O

Origin of Product

United States

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